N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide
Description
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE is a complex organic compound that features a brominated indole core, a piperazine moiety, and a benzohydrazide group
Properties
Molecular Formula |
C22H24BrN5O2 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methylbenzamide |
InChI |
InChI=1S/C22H24BrN5O2/c1-15-3-5-16(6-4-15)21(29)25-24-20-18-13-17(23)7-8-19(18)28(22(20)30)14-27-11-9-26(2)10-12-27/h3-8,13,30H,9-12,14H2,1-2H3 |
InChI Key |
RJMBZRUOYPHEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCN(CC4)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The brominated indole is reacted with 4-methylpiperazine in the presence of a suitable base to form the piperazine-substituted indole.
Formation of the Benzohydrazide Group: The final step involves the condensation of the piperazine-substituted indole with 4-methylbenzohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: The bromine atom in the indole core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound may find use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure and have similar biological activities.
Benzohydrazide Derivatives: Compounds like isoniazid and benzhydrazide have similar hydrazide groups and are used in medicinal chemistry.
Uniqueness
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-METHYLBENZOHYDRAZIDE is unique due to its combination of a brominated indole core, a piperazine moiety, and a benzohydrazide group, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
